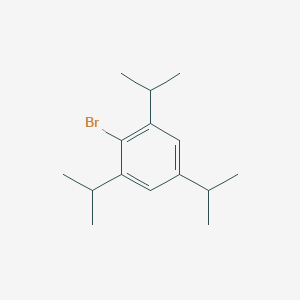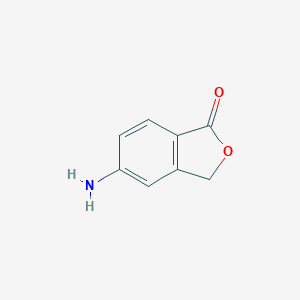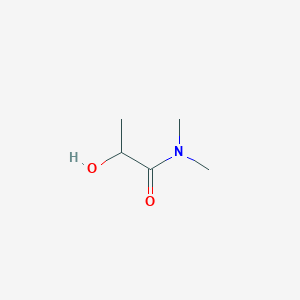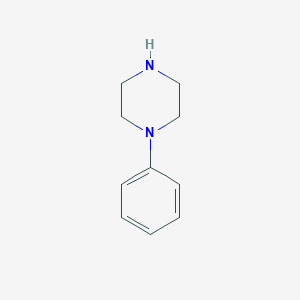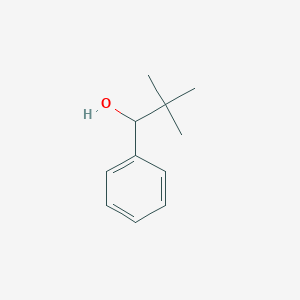
2,2-Dimethyl-1-phenyl-1-propanol
Descripción general
Descripción
2,2-Dimethyl-1-phenyl-1-propanol (DMPP) is a colorless liquid characterized by a pleasant scent . It plays a vital role in the synthesis of compounds like ascorbic acid and vitamin E . It has a floral, herbaceous odor, reminiscent of lilac .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-1-phenyl-1-propanol involves a Grignard reaction of benzylmagnesium chloride and acetone . Other methods include Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis , and kinetic resolution using a lead dioxide anode modified with poly-S-valine grafted onto a polypyrrole film .Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-1-phenyl-1-propanol is C11H16O . Its average mass is 164.244 Da and its monoisotopic mass is 164.120117 Da .Chemical Reactions Analysis
Raney nickel and Raney cobalt catalyzed transfer hydrogenolysis of 2,2-dimethyl-1-phenyl-1-propanol has been reported . Kinetic resolution of 2,2-dimethyl-1-phenyl-1-propanol using a lead dioxide anode modified with poly-S-valine grafted onto a polypyrrole film has also been reported .Physical And Chemical Properties Analysis
2,2-Dimethyl-1-phenyl-1-propanol is a colorless liquid . It has a floral, herbaceous odor, reminiscent of lilac . The molecular formula is C11H16O, with an average mass of 164.244 Da and a monoisotopic mass of 164.120117 Da .Aplicaciones Científicas De Investigación
Steric Effects in Reaction Mechanisms
2,2-Dimethyl-1-phenyl-1-propanol is utilized in the study of steric effects on reaction mechanisms due to its bulky side group. This helps chemists understand how the spatial arrangement of atoms affects the reactivity and outcomes of chemical reactions .
Synthesis of Complex Molecules
This compound serves as a precursor in the synthesis of more complex molecules, showcasing its importance in organic synthesis and medicinal chemistry research .
Catalytic Oxidation Studies
It has been used in catalytic oxidation studies, specifically with a Cu(I)-catalyzed oxidation process using di-tert-butyldiaziridinone as an oxidant under mild conditions. This research can lead to more efficient and environmentally friendly oxidation processes .
Kinetic Resolution
The compound has been involved in kinetic resolution experiments, which are crucial for producing enantiomerically pure substances from racemic mixtures. This is particularly important in the pharmaceutical industry where the chirality of a drug can affect its efficacy .
Surfactant Synthesis
Although not directly related to 2,2-Dimethyl-1-phenyl-1-propanol, its close relative 2,2-Dimethyl-1-propanol has been used in the synthesis of surfactants that stabilize reduced graphene oxide (rGO) dispersions. This indicates potential applications in materials science and nanotechnology .
Thermophysical Property Data
The compound’s thermophysical properties have been critically evaluated, which is essential for its use in various industrial and research applications where temperature and phase behavior play a critical role .
Molecular Weight Determination
The molecular weight and structure of 2,2-Dimethyl-1-phenyl-1-propanol have been documented, which is fundamental for any research application involving this compound. Accurate molecular data ensure proper identification and utilization in chemical reactions .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyl-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVRFTBNIZWMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-phenyl-1-propanol | |
CAS RN |
3835-64-1 | |
| Record name | 2,2-Dimethyl-1-phenyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3835-64-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3835-64-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,2-Dimethyl-1-phenyl-1-propanol studied in the context of enantiomeric separation?
A: 2,2-Dimethyl-1-phenyl-1-propanol exists as a pair of enantiomers due to its chiral center. Enantiomers often exhibit different biological activities, making their separation crucial in pharmaceuticals and other fields. This compound serves as a model system to investigate and develop efficient methods for enantiomer separation. [, ]
Q2: What analytical techniques are effective in differentiating between the enantiomers of 2,2-Dimethyl-1-phenyl-1-propanol?
A2: Two main techniques have proven successful:
Q3: Are there other approaches for the optical resolution of 2,2-Dimethyl-1-phenyl-1-propanol?
A: Beyond the previously mentioned methods, research has explored using silica nanoparticles grafted with chiral helicene moieties for the kinetic resolution of aromatic alcohols like 2,2-Dimethyl-1-phenyl-1-propanol. This approach leverages the selective formation of aggregates between the chiral nanoparticles and one enantiomer, leading to its preferential precipitation and subsequent isolation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





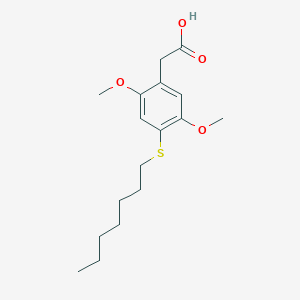


![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)



